molecular formula C18H16O2 B14297764 9-Phenanthrenecarboxylic acid, 1-methylethyl ester CAS No. 113842-13-0

9-Phenanthrenecarboxylic acid, 1-methylethyl ester

Cat. No.: B14297764
CAS No.: 113842-13-0
M. Wt: 264.3 g/mol
InChI Key: INJDTYYBRCXNBH-UHFFFAOYSA-N
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Description

9-Phenanthrenecarboxylic acid, 1-methylethyl ester is a chemical compound with the molecular formula C21H28O2 It is an ester derivative of phenanthrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthrenecarboxylic acid, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of 9-Phenanthrenecarboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenecarboxylic acid, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: 9-Phenanthrenecarboxylic acid

    Reduction: 9-Phenanthrenemethanol

    Substitution: Various substituted phenanthrene derivatives

Scientific Research Applications

9-Phenanthrenecarboxylic acid, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Phenanthrenecarboxylic acid, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-Phenanthrenecarboxylate
  • Ethyl 9-Phenanthrenecarboxylate
  • Propyl 9-Phenanthrenecarboxylate

Uniqueness

9-Phenanthrenecarboxylic acid, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties

Properties

CAS No.

113842-13-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

propan-2-yl phenanthrene-9-carboxylate

InChI

InChI=1S/C18H16O2/c1-12(2)20-18(19)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-12H,1-2H3

InChI Key

INJDTYYBRCXNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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